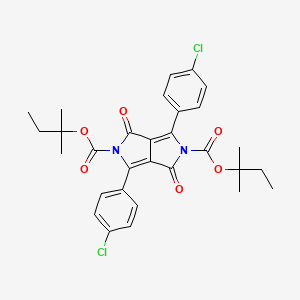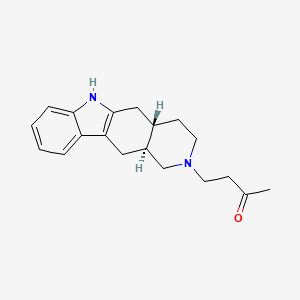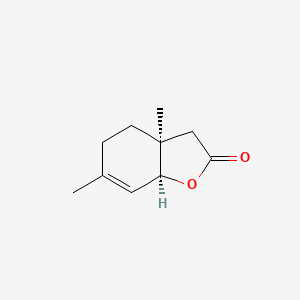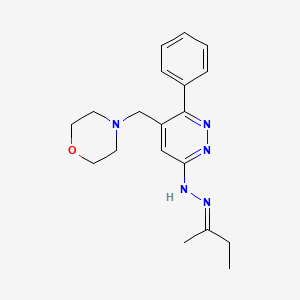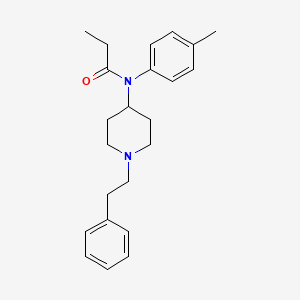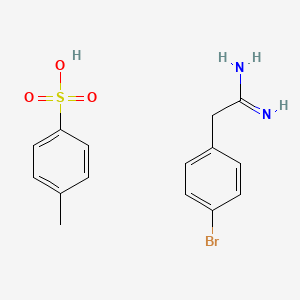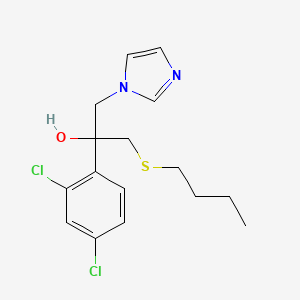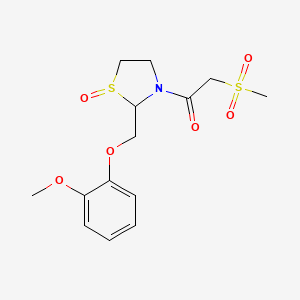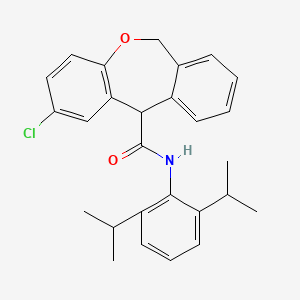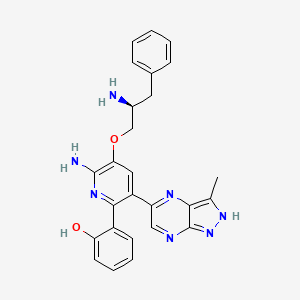
R2N94Fjk2D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound R2N94Fjk2D GSK-1720070 , is a chemical entity with the molecular formula C26H25N7O2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R2N94Fjk2D involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods
Industrial production of This compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
R2N94Fjk2D: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties .
Wissenschaftliche Forschungsanwendungen
R2N94Fjk2D: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of R2N94Fjk2D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
R2N94Fjk2D: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
GSK-1720070: Shares a similar core structure but may have different functional groups.
Bupropion: Although structurally different, it shares some pharmacological properties.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other compounds in its class .
Eigenschaften
CAS-Nummer |
1131042-11-9 |
|---|---|
Molekularformel |
C26H25N7O2 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
2-[6-amino-5-[(2S)-2-amino-3-phenylpropoxy]-3-(3-methyl-2H-pyrazolo[3,4-b]pyrazin-5-yl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C26H25N7O2/c1-15-23-26(33-32-15)29-13-20(30-23)19-12-22(35-14-17(27)11-16-7-3-2-4-8-16)25(28)31-24(19)18-9-5-6-10-21(18)34/h2-10,12-13,17,34H,11,14,27H2,1H3,(H2,28,31)(H,29,32,33)/t17-/m0/s1 |
InChI-Schlüssel |
MRMIRXXVIAFNRL-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OC[C@H](CC5=CC=CC=C5)N |
Kanonische SMILES |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OCC(CC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


